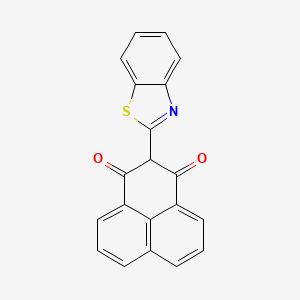

2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2-(1,3-Benzothiazol-2-yl)-1H-phénalène-1,3(2H)-dione est un composé organique complexe qui appartient à la classe des dérivés de benzothiazole. Les benzothiazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-(1,3-Benzothiazol-2-yl)-1H-phénalène-1,3(2H)-dione implique généralement la condensation du 2-aminobenzènethiol avec des aldéhydes aromatiques. Une méthode courante consiste à utiliser le diméthylsulfoxyde (DMSO) comme solvant et oxydant. La réaction est effectuée à des températures élevées, généralement autour de 50 °C, pour faciliter la formation du cycle benzothiazole .

Méthodes de production industrielle

La production industrielle des dérivés de benzothiazole utilise souvent les principes de la chimie verte. Cela comprend l'utilisation de solvants et de catalyseurs respectueux de l'environnement. Par exemple, le triflate de samarium a été utilisé comme catalyseur acide réutilisable en milieu aqueux, offrant une approche plus durable de la synthèse de ces composés .

Analyse Des Réactions Chimiques

Types de réactions

La 2-(1,3-Benzothiazol-2-yl)-1H-phénalène-1,3(2H)-dione subit diverses réactions chimiques, notamment:

Oxydation: Ce composé peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction: Les réactions de réduction peuvent être réalisées en utilisant des agents tels que le borohydrure de sodium.

Substitution: Les réactions de substitution nucléophile sont courantes, où le cycle benzothiazole peut être fonctionnalisé avec différents substituants.

Réactifs et conditions courants

Oxydation: Peroxyde d'hydrogène dans l'acide acétique.

Réduction: Borohydrure de sodium dans le méthanol.

Substitution: Solvants halogénés comme le chloroforme ou le dichlorométhane.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle benzothiazole .

Applications De Recherche Scientifique

La 2-(1,3-Benzothiazol-2-yl)-1H-phénalène-1,3(2H)-dione a un large éventail d'applications dans la recherche scientifique:

Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie: Investigé pour ses propriétés antimicrobiennes et anticancéreuses potentielles.

Médecine: Exploré comme candidat pour le développement de médicaments en raison de ses activités biologiques.

Industrie: Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels

Mécanisme d'action

Le mécanisme d'action de la 2-(1,3-Benzothiazol-2-yl)-1H-phénalène-1,3(2H)-dione implique son interaction avec diverses cibles moléculaires. Il est connu pour inhiber certaines enzymes et perturber les processus cellulaires. Le cycle benzothiazole joue un rôle crucial dans la liaison aux sites actifs des enzymes, modulant ainsi leur activité. Ce composé peut également interférer avec la réplication de l'ADN et la synthèse des protéines, ce qui en fait un puissant agent antimicrobien et anticancéreux .

Mécanisme D'action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The benzothiazole ring plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity. This compound can also interfere with DNA replication and protein synthesis, making it a potent antimicrobial and anticancer agent .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Aminobenzothiazole: Connu pour ses propriétés antimicrobiennes.

2-Phénylbenzothiazole: Utilisé dans la synthèse de colorants fluorescents.

2-Méthylbenzothiazole: Investigé pour ses activités anti-inflammatoires.

Unicité

Ce qui distingue la 2-(1,3-Benzothiazol-2-yl)-1H-phénalène-1,3(2H)-dione est sa structure unique, qui combine le cycle benzothiazole avec une partie phénalène. Cette combinaison structurelle améliore son activité biologique et élargit sa gamme d'applications par rapport aux autres dérivés de benzothiazole .

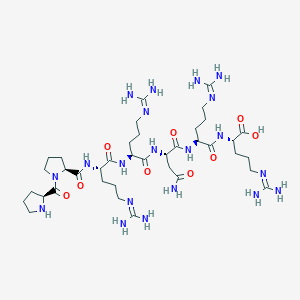

Propriétés

Numéro CAS |

918158-28-8 |

|---|---|

Formule moléculaire |

C20H11NO2S |

Poids moléculaire |

329.4 g/mol |

Nom IUPAC |

2-(1,3-benzothiazol-2-yl)phenalene-1,3-dione |

InChI |

InChI=1S/C20H11NO2S/c22-18-12-7-3-5-11-6-4-8-13(16(11)12)19(23)17(18)20-21-14-9-1-2-10-15(14)24-20/h1-10,17H |

Clé InChI |

OAVCSCGLPHRXMD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)N=C(S2)C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)

![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)

![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)

![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)

![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)

![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)